![molecular formula C13H23NO3 B2893960 N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde CAS No. 1335032-00-2](/img/structure/B2893960.png)
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde
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Overview
Description
“N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The Boc group is one of the most commonly used protective groups for amines . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .Scientific Research Applications
I have conducted several searches to find specific scientific research applications for “N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde”, also known as “tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate”. However, the available information does not provide a detailed breakdown of unique applications for this compound.
The search results indicate general uses in chemical synthesis, such as in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles . These processes are important in pharmaceutical research and development, as well as manufacturing .
Safety and Hazards
Future Directions
The Boc group continues to play an important role in the field of peptide synthesis . It is also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .
Mechanism of Action
Target of Action
The compound “N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde”, also known as “tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate”, is a Boc-protected amine . The primary targets of this compound are amines in organic synthesis . Amines are basic and nucleophilic, making them susceptible to reactions such as oxidation and substitution . The Boc group protects these amines, making them less reactive .
Mode of Action
The Boc group protects amines by forming carbamates . The protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines. By protecting amines, the Boc group prevents them from participating in reactions that they would otherwise be involved in. This allows other functional groups in the molecule to react without interference from the amines .
Pharmacokinetics
The boc group is known to be resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . This suggests that the compound may be stable in various biological environments. The Boc group can be removed with mild acid , which could potentially occur in the acidic environment of the stomach.
Result of Action
The result of the compound’s action is the protection of amines, allowing them to remain unreactive in the presence of other reactive groups . This can be useful in organic synthesis, where it is often necessary to control the reactivity of different functional groups in a molecule .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of other reactive species. The Boc group is stable in basic environments and towards most nucleophiles . It can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment.
properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(4)8-6-5-7-10(13)9-15/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNQZWFLSWWCY-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde |
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